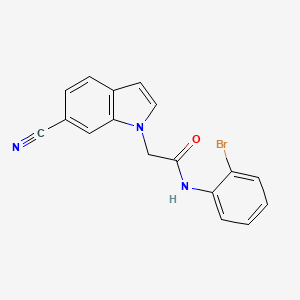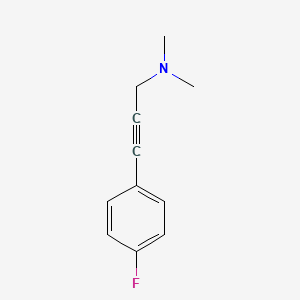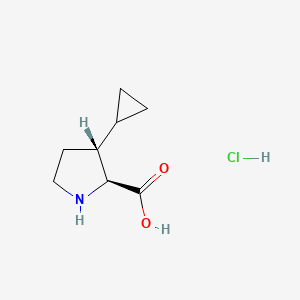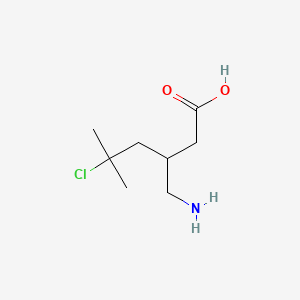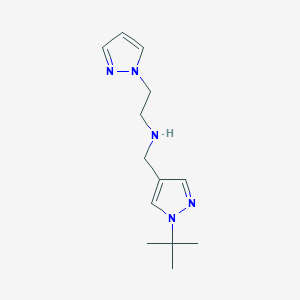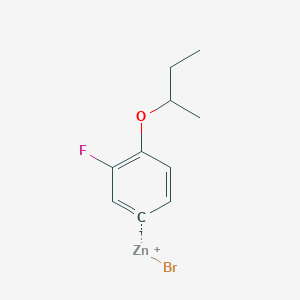
(4-sec-Butyloxy-3-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-sec-butyloxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to this reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3-fluorophenyl)zinc bromide typically involves the reaction of (4-sec-butyloxy-3-fluorophenyl)bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-sec-butyloxy-3-fluorophenyl)bromide+Zn→(4-sec-butyloxy-3-fluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(4-sec-butyloxy-3-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, replacing halide or other leaving groups on an aromatic ring.
Addition reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary or tertiary alcohols.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Aprotic solvents: Such as tetrahydrofuran, to maintain the stability of the organozinc reagent.
Inert atmosphere: To prevent oxidation and hydrolysis.
Major Products Formed
Biaryl compounds: Formed in cross-coupling reactions.
Substituted aromatic compounds: Resulting from nucleophilic substitution.
Alcohols: Formed from addition to carbonyl compounds.
Scientific Research Applications
(4-sec-butyloxy-3-fluorophenyl)zinc bromide has several applications in scientific research:
Organic synthesis: Used to construct complex organic molecules, particularly in the pharmaceutical industry.
Material science: Employed in the synthesis of organic materials with specific electronic properties.
Medicinal chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism by which (4-sec-butyloxy-3-fluorophenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner. In cross-coupling reactions, the zinc reagent forms a transient complex with the palladium catalyst, facilitating the transfer of the phenyl group to the organic halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
(4-methoxyphenyl)zinc bromide: Similar in structure but with a methoxy group instead of a sec-butyloxy group.
(3-fluorophenyl)zinc bromide: Lacks the sec-butyloxy substituent.
(4-sec-butyloxyphenyl)zinc bromide: Lacks the fluorine substituent.
Uniqueness
(4-sec-butyloxy-3-fluorophenyl)zinc bromide is unique due to the presence of both the sec-butyloxy and fluorine substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-7-5-4-6-9(10)11;;/h5-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PCFBDTWIULYTJW-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


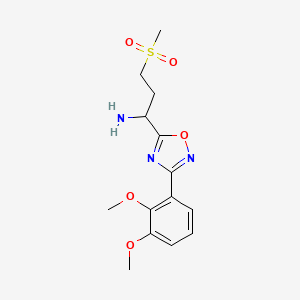
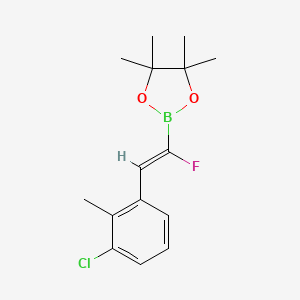
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
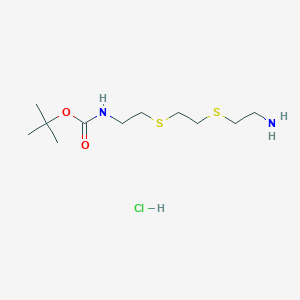
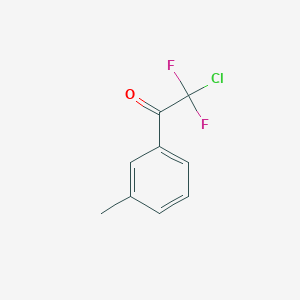
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
